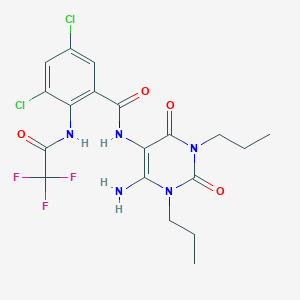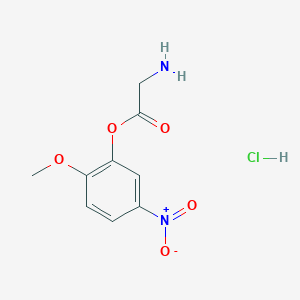
(4-Ethoxynaphthalen-1-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Ethoxynaphthalen-1-yl)methanol is a chemical compound that is used in scientific research for its various properties. It is a white solid that is soluble in organic solvents and is commonly used in organic chemistry as a building block for the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of (4-Ethoxynaphthalen-1-yl)methanol is not well understood. However, it is believed to act as a nucleophile in many reactions due to the presence of the hydroxyl group. It has also been shown to have antioxidant properties and can scavenge free radicals.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to have anti-inflammatory properties and can inhibit the production of inflammatory cytokines. It has also been shown to have antifungal and antibacterial properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (4-Ethoxynaphthalen-1-yl)methanol in lab experiments is its versatility. It can be used as a building block for the synthesis of a wide range of compounds. Another advantage is its relatively low cost compared to other building blocks. However, one limitation is its low solubility in water, which can make it difficult to use in aqueous reactions.
Direcciones Futuras
There are several future directions for the use of (4-Ethoxynaphthalen-1-yl)methanol in scientific research. One direction is the development of new materials such as liquid crystals and polymers. Another direction is the synthesis of new pharmaceutical intermediates with potential therapeutic applications. Additionally, the antioxidant and anti-inflammatory properties of this compound could be further explored for their potential in treating various diseases.
In conclusion, this compound is a versatile compound with various applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Its potential for the development of new materials and pharmaceutical intermediates make it a valuable building block in organic chemistry.
Métodos De Síntesis
The synthesis of (4-Ethoxynaphthalen-1-yl)methanol can be achieved in several ways. One of the most common methods is the reaction of 4-ethoxynaphthalene with formaldehyde and hydrogen gas in the presence of a catalyst such as palladium on carbon. The resulting product is then reduced with sodium borohydride to yield this compound.
Aplicaciones Científicas De Investigación
(4-Ethoxynaphthalen-1-yl)methanol has various applications in scientific research. It is commonly used as a building block for the synthesis of other compounds such as chiral ligands and pharmaceutical intermediates. It has also been used in the development of new materials such as liquid crystals and polymers.
Propiedades
Número CAS |
147397-61-3 |
|---|---|
Fórmula molecular |
C13H14O2 |
Peso molecular |
202.25 g/mol |
Nombre IUPAC |
(4-ethoxynaphthalen-1-yl)methanol |
InChI |
InChI=1S/C13H14O2/c1-2-15-13-8-7-10(9-14)11-5-3-4-6-12(11)13/h3-8,14H,2,9H2,1H3 |
Clave InChI |
CPPSTEKHRNUTQF-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C2=CC=CC=C21)CO |
SMILES canónico |
CCOC1=CC=C(C2=CC=CC=C21)CO |
Sinónimos |
1-Naphthalenemethanol,4-ethoxy-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



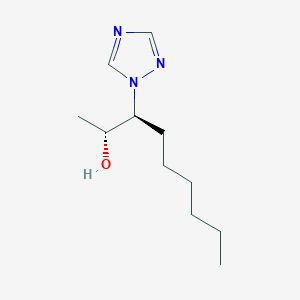
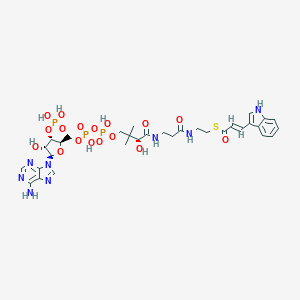
![2-amino-6-methyl-5,6,7,8-tetrahydro-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B115763.png)
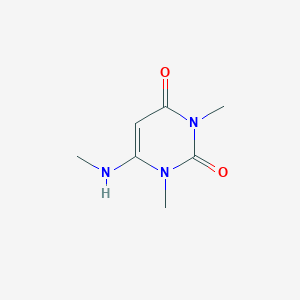

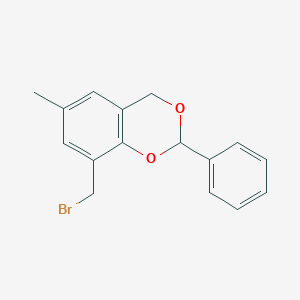
![4-ethenoxybutyl N-[6-(4-ethenoxybutoxycarbonylamino)hexyl]carbamate](/img/structure/B115770.png)
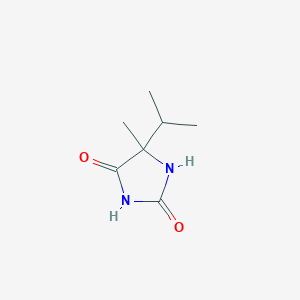

![Tert-butyl N-[(E)-but-2-enyl]carbamate](/img/structure/B115778.png)
![Tert-butyl 4-[3-(propylamino)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B115782.png)

